molecular formula C9H15N3S B12227671 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)piperazine

1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B12227671
M. Wt: 197.30 g/mol
InChI Key: LPRIKNXDCCFYCF-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiazole moiety The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 1-methylpiperazine with 2-bromo-5-methylthiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Potassium carbonate (K2CO3) in DMF or DMSO.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound can bind to DNA and interfere with cellular processes, contributing to its anticancer properties.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole moiety.

Uniqueness: 1-Methyl-4-(5-methyl-1,3-thiazol-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C9H15N3S/c1-8-7-10-9(13-8)12-5-3-11(2)4-6-12/h7H,3-6H2,1-2H3

InChI Key

LPRIKNXDCCFYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCN(CC2)C

Origin of Product

United States

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